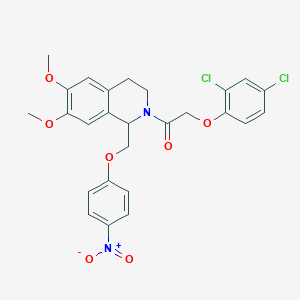

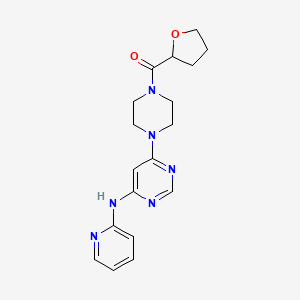

![molecular formula C17H15ClN2O5S B2757825 ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312925-59-0](/img/structure/B2757825.png)

ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been recognized for their promising pharmacological characteristics . They have been used in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives, including “ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate”, often involves the Gewald synthesis . This method involves the reaction of 2-chloro-5-nitrobenzaldehyde or 1-(2-chloro-5-nitrophenyl)ethanone with ethyl 2-mercaptoacetate in the presence of K2CO3 .Molecular Structure Analysis

The molecular structure of “ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” can be confirmed by various spectroscopic techniques such as FTIR, MS, and 1H-NMR .Scientific Research Applications

a. Anti-Inflammatory Agents: Thiophenes have demonstrated anti-inflammatory activity. Researchers have explored their potential as anti-inflammatory drugs, which could be beneficial in treating conditions related to inflammation.

b. Anti-Cancer Agents: Certain thiophene derivatives, including ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, exhibit anti-cancer properties. These compounds may interfere with cancer cell growth and proliferation, making them promising candidates for cancer therapy.

c. Anti-Fungal Compounds: Thiophenes have antifungal activity, and their derivatives could be explored as potential treatments for fungal infections.

d. Kinase Inhibitors: Some thiophene-based molecules act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting them can have therapeutic implications, especially in diseases like cancer.

e. Anti-Anxiety and Anti-Psychotic Properties: Thiophenes may modulate neurotransmitter systems, potentially leading to anti-anxiety and anti-psychotic effects. Researchers continue to investigate their impact on mental health disorders.

f. Antioxidants: Thiophenes possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.

g. Estrogen Receptor Modulators: Certain thiophene derivatives interact with estrogen receptors, making them relevant in hormone-related conditions.

Conclusion

The synthesis and characterization of novel thiophene derivatives continue to be an active area of research. Scientists aim to discover new structural prototypes with enhanced pharmacological activity and explore their potential in both medicine and materials science . If you need further information or have additional questions, feel free to ask! 😊

Future Directions

The future directions for the research and development of “ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” and similar compounds could involve further exploration of their pharmacological properties. For instance, there is potential for these compounds to be developed into effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Additionally, these compounds could be optimized for improved efficacy against various types of cancer .

properties

IUPAC Name |

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O5S/c1-2-25-17(22)14-10-4-3-5-13(10)26-16(14)19-15(21)11-8-9(20(23)24)6-7-12(11)18/h6-8H,2-5H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYUXQTZVHUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

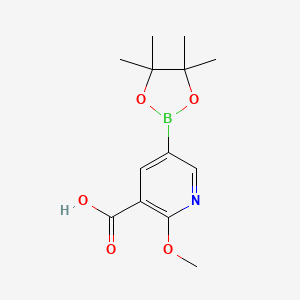

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)

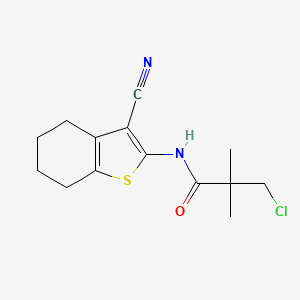

![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2757752.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2757756.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2757759.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2757763.png)